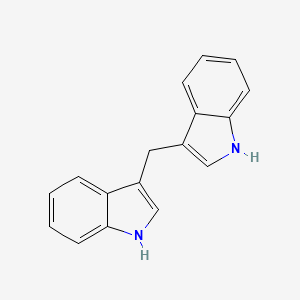

3,3'-Diindolylmethane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Comprehensive Technical Review: Indole-3-Carbinol (I3C) Metabolism to 3,3'-Diindolylmethane (DIM) and Molecular Mechanisms

Executive Summary

Indole-3-carbinol (I3C) and its primary derivative 3,3'-diindolylmethane (DIM) are bioactive compounds derived from cruciferous vegetables that demonstrate significant potential in cancer chemoprevention and therapeutic applications. This comprehensive technical review examines the complex metabolic pathways, molecular mechanisms, and experimental considerations relevant to these compounds. I3C undergoes rapid acid-catalyzed conversion to DIM and other oligomeric products in the gastric environment, with DIM being the predominant circulating bioactive compound detected in plasma. These compounds modulate multiple cellular signaling pathways including aryl hydrocarbon receptor (AhR) and nuclear factor E2-related factor 2 (Nrf2) pathways, influencing processes critical to carcinogenesis such as cell proliferation, apoptosis, and angiogenesis. Current research faces challenges related to the compounds' limited bioavailability and stability, prompting development of novel formulation strategies. This review synthesizes current scientific understanding of I3C and DIM metabolism and mechanisms to inform future research and therapeutic development.

Introduction and Chemical Properties

Origins and Basic Chemistry

Dietary sources: I3C is not present in intact cruciferous vegetables but is derived from its precursor glucobrassicin through enzymatic hydrolysis catalyzed by myrosinase when plant tissues are damaged through chewing, chopping, or processing [1]. Common dietary sources include broccoli, cabbage, Brussels sprouts, and cauliflower, with typical dietary intake ranging from 20-120 mg of I3C daily [2].

Chemical stability: I3C demonstrates significant instability under various conditions. It is photosensitive, thermolabile, and undergoes rapid transformation in acidic environments [3]. This instability presents substantial challenges for experimental work and pharmaceutical development.

Molecular characteristics: I3C has a molecular weight of 147.17 g/mol and melting point of 96-99°C, with water solubility of approximately 3.75-7 mg/mL [3]. The presence of a hybridized nitrogen atom within an electron-delocalizing triad system creates a stable "benzylic" system characteristic of vinylogous carbinolamines [3].

Acid-Catalyzed Conversion to DIM

The conversion of I3C to DIM represents a critical transformation underlying its biological activity:

Gastric conversion: In the acidic environment of the stomach (pH ≈ 2), I3C molecules undergo condensation reactions, primarily forming DIM through the combination of two I3C molecules with the release of formaldehyde [1] [4]. This process generates a complex mixture of oligomeric compounds collectively known as acid condensation products.

Condensation products: Major products include DIM (the predominant compound), indolo[3,2-b]carbazole (ICZ), linear trimer (LTr1), and cyclic trimer (CT) [1] [2]. The specific composition of these products varies based on environmental conditions, with ICZ representing one of the most potent known ligands for the aryl hydrocarbon receptor (AhR) [1].

Table 1: Key Properties of I3C and DIM

| Property | I3C | DIM |

|---|---|---|

| Molecular Weight | 147.17 g/mol | 246.26 g/mol |

| Melting Point | 96-99°C | Not specified |

| Water Solubility | 3.75-7 mg/mL | Low (lipophilic) |

| Stability | Unstable in acid, heat, light | More stable than I3C |

| Plasma Detection | Not detectable after oral administration | Detectable within 15 min-2 hours |

Metabolic Pathways and Pharmacokinetics

In Vivo Metabolism and Conversion

The metabolic fate of I3C following ingestion involves complex transformation pathways:

Gastric conversion: Orally administered I3C undergoes rapid and extensive conversion in the stomach, with studies indicating that I3C is almost completely converted to DIM and other oligomeric compounds in the acidic gastric environment [4]. This conversion is so efficient that I3C itself is undetectable in plasma following oral administration, leading to the characterization of I3C as a "pro-drug" that functions primarily through its condensation products [4] [5].

Absorption and distribution: Following oral administration of I3C in animal models, DIM is detected in plasma within 15 minutes and remains quantifiable for up to 6 hours [3]. Tissue distribution studies reveal the presence of I3C-derived compounds in multiple organs including liver, kidney, heart, lung, and brain, with highest concentrations observed in liver and kidney tissues [3].

Human pharmacokinetics: In human studies, single-dose oral administration of I3C (400-1200 mg) results in detectable DIM plasma concentrations within approximately 2 hours, with peak concentrations ranging from <100 ng/mL (400-600 mg I3C) to 500-600 ng/mL (1000-1200 mg I3C) [1] [5]. DIM remains detectable for up to 12 hours but is eliminated within 24 hours post-administration [1].

Bioavailability and Metabolic Fate

Bioavailability challenges: Both I3C and DIM face significant bioavailability limitations. I3C exhibits low bioavailability (10-35%) with high variability, while DIM, though slightly more predictable, also demonstrates low bioavailability (1-20%) [2]. These limitations stem from poor water solubility (I3C) and high lipophilicity (DIM), coupled with extensive metabolic processing [3] [5].

Metabolic pathways: Recent research employing UPLC-MS/MS analysis has revealed previously undercharacterized metabolic pathways for DIM [6]. These include formation of mono- and dihydroxylated metabolites, along with their sulfate and glucuronide conjugates, detected in both plasma and urine. One identified metabolite, 3-((1H-indole-3-yl)methyl)indolin-2-one, demonstrates significantly greater potency and efficacy as an AhR agonist compared to the parent DIM compound [6].

Excretion patterns: Both I3C and DIM-derived compounds are excreted primarily through fecal and urinary routes [2]. Human studies with absorption-enhanced DIM formulations show significant urinary excretion of DIM and its metabolites [5].

Table 2: Pharmacokinetic Parameters of I3C and DIM in Humans

| Parameter | I3C | DIM | Notes |

|---|---|---|---|

| Tmax | Not detectable | 2-3 hours | After I3C administration |

| Cmax | Not detectable | 61-600 ng/mL | Dose-dependent (400-1200 mg I3C) |

| Half-life | 1-2 hours (estimated) | 3-5 hours (I3C-derived); 4-8 hours (supplemental) | |

| AUC | Not detectable | 329-3376 h×ng/mL | Dose-dependent (400-1200 mg I3C) |

| Detection Window | <1 hour | Up to 24 hours | After oral administration |

| Primary Excretion | Feces and urine | Feces and urine |

Molecular Mechanisms of Action

Key Signaling Pathways

I3C and DIM exert their biological effects through modulation of multiple critical cellular signaling pathways:

Figure 1: Key Cellular Signaling Pathways Modulated by I3C and DIM

Regulation of Gene Expression and Cell Cycle

Transcription factor interactions: I3C and DIM have been shown to regulate promoter-Sp1 transcription factor interactions, controlling cell-cycle gene transcription in human breast cancer cells [7]. This regulation affects the expression of critical genes involved in cell cycle progression and proliferation.

Cell cycle control: Both compounds demonstrate significant effects on cell cycle regulation, including modulation of cyclin-dependent kinases (CDKs) and induction of p21 and p27, leading to G1 cell cycle arrest [7] [8]. These mechanisms contribute to their observed antiproliferative effects in various cancer models.

Epigenetic modifications: Emerging evidence suggests that DIM can reverse aberrant DNA hypermethylation patterns, particularly affecting the promoter region of the Nrf2 gene, subsequently restoring expression of Nrf2-target genes such as NQO1 and GSTμ1 [1]. This epigenetic activity represents a novel mechanism underlying their chemopreventive properties.

Modulation of Estrogen Metabolism

Estrogen metabolic pathway shifting: I3C and DIM upregulate genes for cytochrome P450 enzymes that result in increases in 2-hydroxyestrone (2OHE1) at the expense of 16α-hydroxyestrone (16αOHE1) [5]. The ratio of these metabolites (2:16 ratio) is considered a significant biomarker, with higher ratios associated with reduced risks of estrogen-sensitive cancers [5].

Aromatase inhibition: Both compounds have been demonstrated to downregulate the expression of CYP19 (aromatase), which catalyzes the conversion of androgens to estrogens, in estrogen-responsive breast cells [1]. This activity further contributes to their anti-estrogenic effects.

Clinical evidence: Human clinical studies have confirmed that oral supplementation with I3C (300-400 mg daily) significantly increases urinary 2OHE1 levels and the 2:16 ratio in various populations [5]. Similarly, absorption-enhanced DIM supplementation (108 mg daily) in postmenopausal women with early-stage breast cancer resulted in significant increases in urinary levels of 2OHE1 and borderline increases in the 2:16 ratio [5].

Experimental Considerations and Methodologies

Stability in Experimental Systems

The inherent chemical instability of I3C presents significant methodological challenges for in vitro research:

Cell culture media conversion: Studies demonstrate that I3C undergoes substantial conversion to DIM even in neutral pH cell culture conditions [4]. Across eight different cell culture media tested, more than 50% dimerization of I3C to DIM occurred within 24 hours, increasing to over 60% by 48 hours [4]. This conversion occurs across various media types including MEM, DMEM, RPMI, and others.

Biological fluid conversion: When incubated with synthetic extracellular fluid or cerebrospinal fluid, I3C conversion patterns differ from those in cell culture media, with formation of additional oligomeric products including the linear trimer (LTR) as a major product [4]. The addition of serum or cells to experimental systems modestly reduces but does not prevent this conversion.

Experimental implications: These findings have critical implications for the interpretation of in vitro studies using I3C. As noted by Bradlow and Zeligs (2010), "DIM rather than I3C is the active agent in cell culture studies" due to the extensive conversion occurring during experimental conditions [4]. This suggests that many reported effects attributed to I3C in cell culture models may actually be mediated by DIM.

Analytical Methodologies

Chromatographic techniques: Reverse-phase thin layer chromatography (TLC) has been employed to monitor I3C conversion in experimental systems, using developing solvents such as 70/30 hexane-ethyl acetate and detection with phosphomolybdic acid [4]. More advanced techniques including UPLC-MS/MS have been utilized for sensitive detection and quantification of I3C, DIM, and their metabolites in biological samples [6].

Metabolite identification: Recent studies employing UPLC-MS/MS have identified previously unrecognized metabolites of DIM in human plasma and urine, including monohydroxylated and dihydroxylated forms along with their sulfate and glucuronide conjugates [6]. The identification of these metabolites requires sophisticated analytical approaches including comparison with synthetically derived standards.

Quantification approaches: Stable isotope-labeled internal standards such as [2H2]-DIM have been utilized for accurate quantification of DIM and its metabolites in biological matrices [6]. These approaches provide greater accuracy in pharmacokinetic studies and metabolite profiling.

Therapeutic Implications and Research Applications

Cancer Chemoprevention and Treatment

The chemopreventive and potential therapeutic applications of I3C and DIM represent a major focus of current research:

Multi-target mechanisms: I3C and DIM affect numerous processes dysregulated in cancer cells, including control of cell proliferation, apoptosis, migration, invasion, and angiogenesis [1]. These multi-target effects make them attractive candidates for cancer prevention and adjunctive therapy.

Preclinical evidence: Extensive in vitro and animal model studies have demonstrated efficacy against various cancer types, including breast, prostate, cervical, and other forms of cancer [3] [8]. Both compounds have shown ability to prevent the development and progression of malignancies in experimental models.

Clinical trial status: Multiple clinical trials have evaluated I3C and DIM for various conditions, with ongoing research particularly focused on breast and prostate cancer prevention and treatment [6]. Current evidence suggests promise but underscores the need for larger, well-controlled trials.

Non-Cancer Therapeutic Applications

Beyond oncology applications, I3C and DIM show potential for addressing various other health conditions:

Metabolic disorders: Preclinical studies indicate that I3C and DIM can modulate glucose, insulin, and hemoglobin parameters, regulate carbohydrate metabolism enzymes including glucokinase and glucose-6-phosphatase, and ameliorate diabetic complications including retinopathy and nephropathy [2]. DIM appears more potent than I3C in regulating carbohydrate metabolism [2].

Hepatic diseases: Both compounds demonstrate dual regulatory roles in hepatocellular carcinoma and show beneficial effects in nonmalignant liver conditions including acute liver injury, hepatic fibrosis, nonalcoholic fatty liver disease, and alcohol-related liver disease [9]. These effects are mediated through modulation of cell proliferation, apoptosis, oxidative stress, and lipogenesis [9].

Other applications: Emerging research suggests potential applications in cardiovascular, neurological, bone, respiratory, and immune diseases, as well as protection against drug- and radiation-induced toxicities [2]. These diverse effects are attributed to their antioxidant, anti-inflammatory, antiapoptotic, immunomodulatory, and xenobiotic properties [2].

Conclusion and Future Directions

The comprehensive analysis of I3C and DIM metabolism and mechanisms reveals several critical areas for future research and development:

Bioavailability enhancement: The well-documented limitations in I3C and DIM bioavailability necessitate continued development of novel formulation strategies. Current approaches include encapsulation in nanoparticles or liposomes, absorption-enhanced DIM formulations, and other advanced delivery systems [3] [1] [5]. These technologies show promise in improving the clinical translation of these compounds.

Metabolite characterization: The recent identification of previously unrecognized phase I and II metabolites of DIM highlights significant gaps in understanding the complete metabolic fate and pharmacological activity of these compounds [6]. Further characterization of these metabolites and their biological activities is essential.

Clinical translation: While preclinical evidence for the therapeutic potential of I3C and DIM is substantial, clinical evidence remains limited, particularly for non-cancer applications [2]. Well-designed, large-scale clinical trials are needed to establish efficacy, optimal dosing, and safety profiles in human populations.

Dual roles and potential adverse effects: Research indicates that the timing of I3C exposure in chemically-induced cancer models determines whether it inhibits or promotes tumor development [1]. This dual potential necessitates careful consideration in therapeutic development and underscores the need for better understanding of the contextual factors influencing biological outcomes.

References

- 1. - Indole - 3 | Linus Pauling Institute | Oregon State University Carbinol [lpi.oregonstate.edu]

- 2. Unveiling the Multifaceted Pharmacological Actions of ... [mdpi.com]

- 3. 3,3′-Diindolylmethane and indole-3-carbinol - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 4. Diindolylmethane (DIM) Spontaneously Forms from Indole- ... [iv.iiarjournals.org]

- 5. Science Review: Indole - 3 - carbinol ( I ) and... | Metagenics Institute 3 C [metagenicsinstitute.com]

- 6. 3,3′-Diindolylmethane Exhibits Significant Metabolism after ... [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-Carbinol and 3-3′-Diindolylmethane ... [sciencedirect.com]

- 8. This compound and indole-3-carbinol: potential ... [pubmed.ncbi.nlm.nih.gov]

- 9. Indole-3-carbinol and its main derivative 3,3′- ... [sciencedirect.com]

DIM: Biochemistry & Dietary Sources in Cruciferous Vegetables

Diindolylmethane (DIM) is a bioactive compound formed from the digestion of Indole-3-carbinol (I3C), which is derived from the glucosinolate glucobrassicin. This conversion occurs under acidic conditions in the stomach after cruciferous vegetables are consumed [1] [2]. DIM and its precursor I3C are widely studied for their potential health benefits, including supporting hormone metabolism and exhibiting anti-cancer properties [1].

The table below lists common cruciferous vegetables and their key glucosinolate precursors. Please note that exact concentrations can vary significantly based on growing conditions, plant variety, and cooking methods.

| Cruciferous Vegetable | Primary Glucosinolate Precursor(s) | Key Bioactive Metabolite(s) |

|---|---|---|

| Broccoli / Broccoli Sprouts | Glucoraphanin, Glucobrassicin | Sulforaphane (SFN), Indole-3-carbinol (I3C)/DIM [1] |

| Brussels Sprouts | Glucobrassicin, Sinigrin | Indole-3-carbinol (I3C)/DIM, Allyl-isothiocyanate (AITC) [1] |

| Cabbage | Glucobrassicin, Sinigrin | Indole-3-carbinol (I3C)/DIM, Allyl-isothiocyanate (AITC) [1] |

| Cauliflower | Glucobrassicin | Indole-3-carbinol (I3C)/DIM [1] |

| Kale | Glucoiberin, Glucoraphanin | Iberin, Sulforaphane (SFN) [1] |

| Arugula | Glucoerucin | Erucin [1] |

| Watercress | Gluconasturtiin | Phenethyl isothiocyanate (PEITC) [1] |

Analytical Methods for DIM and Glucosinolate Quantification

Accurate measurement of DIM and its precursors in plant tissues and biological samples is fundamental for research. The following table summarizes common analytical techniques.

| Method | Application | Key Steps & Considerations |

|---|

| High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) | Gold standard for precise identification and quantification of DIM, I3C, and specific glucosinolates in complex samples [1]. | 1. Extraction: Use of solvents like methanol/water or simulated gastric fluid to mimic digestion and release bioactives. 2. Separation: Reverse-phase C18 column is standard. 3. Detection & Quantification: MRM (Multiple Reaction Monitoring) in LC-MS/MS provides high specificity and sensitivity. | | Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile compounds; can be used for certain isothiocyanates and DIM with proper derivatization. | Requires derivatization for non-volatile compounds, adding a step to sample preparation. | | Spectrophotometric Assays | Rapid, low-cost screening for total glucosinolate or isothiocyanate content. Lacks specificity for individual compounds. | Useful for initial screening but cannot distinguish between different glucosinolates or their metabolites like DIM. |

The following diagram illustrates the core biochemical pathway from glucosinolates to their bioactive metabolites, which is central to understanding DIM formation.

Formation pathway of DIM from its glucobrassicin precursor in cruciferous vegetables.

Key Experimental Protocols for DIM Research

For researchers aiming to investigate DIM's mechanisms and efficacy, here are detailed methodologies for common experimental models.

In Vitro Cell Culture Model: Investigating Anti-Proliferative Effects

This protocol is used to study DIM's direct effects on cancer cell growth and death [1].

- Cell Line Selection: Choose breast cancer cell lines relevant to your hypothesis (e.g., MCF-7 for ER+, MDA-MB-231 for ER-).

- Compound Preparation:

- Prepare a high-concentration stock solution of DIM in DMSO. Ensure the final DMSO concentration in cell culture media does not exceed 0.1% (v/v).

- Serially dilute the stock to create a range of working concentrations (e.g., 10 μM to 200 μM).

- Treatment & Assay:

- Seed cells in 96-well plates and allow to adhere overnight.

- Treat cells with DIM or vehicle control (DMSO) for 24-72 hours.

- Assess cell viability using assays like MTT or WST-1, following manufacturer protocols. Include replicates (n≥3) for statistical power.

- Mechanistic Analysis: To investigate apoptosis, perform Western Blotting for markers like cleaved PARP and Caspase-3, or use flow cytometry with Annexin V/PI staining.

In Vivo Animal Model: Evaluating Tumor Inhibition

This protocol assesses DIM's efficacy in a live organism, providing data on bioavailability and systemic effects [1].

- Animal Model: Use immunocompromised mice (e.g., NOD/SCID) xenografted with human breast cancer cells.

- Dosing Regimen:

- Route: Oral gavage is most common.

- Formulation: Suspend DIM in a vehicle like corn oil or use a bioavailable form like BR-DIM to improve solubility [3].

- Dosage: Typically 25-100 mg DIM per kg body weight, administered daily.

- Control: Include a vehicle-only control group.

- Endpoint Measurements:

- Monitor tumor volume weekly using calipers.

- At study endpoint, euthanize animals and excise tumors for weighing and molecular analysis (e.g., IHC for biomarkers).

- Statistical Analysis: Compare tumor growth curves and final weights between treatment and control groups using a repeated-measures ANOVA or t-test.

The workflow for a comprehensive in vivo study, from model establishment to analysis, is visualized below.

General workflow for an in vivo xenograft study to evaluate DIM's anti-tumor efficacy.

Research Considerations & Future Directions

- Bioavailability Challenge: A major hurdle in DIM research is its low solubility and bioavailability [3]. Future work should focus on novel delivery systems (e.g., nanoparticles, lipid-based formulations) to enhance its therapeutic potential.

- Synergistic Combinations: Preclinical data suggests DIM and Sulforaphane may act synergistically with conventional chemotherapeutics [1]. This presents a promising avenue for combination therapy.

- Role of the Microbiome: Interindividual variations in the gut microbiome significantly impact the metabolism of glucosinolates to bioactive compounds [1]. Future clinical studies should consider the microbiome as a key variable.

References

Comprehensive Technical Guide: Molecular Targets and Pathways of 3,3'-Diindolylmethane (DIM)

Introduction to 3,3'-Diindolylmethane (DIM): Chemistry, Sources and Metabolic Profile

This compound (DIM) is a heterocyclic aromatic compound derived from the digestion of indole-3-carbinol (I3C), which is present in cruciferous vegetables such as broccoli, cabbage, Brussels sprouts, and cauliflower. DIM represents the major bioactive metabolite responsible for many of the physiological effects associated with cruciferous vegetable consumption, formed through acid-catalyzed condensation of I3C in the stomach environment. With a molecular weight of 246.30 g/mol and low water solubility (3.75-7 mg/mL), DIM presents both therapeutic potential and formulation challenges for clinical applications [1] [2].

The metabolic fate of DIM involves significant phase 1 and phase 2 metabolism, producing mono- and di-hydroxylated metabolites along with their sulfate and glucuronide conjugates, which appear rapidly in plasma and urine after oral administration [3]. One significant metabolite, 3-((1H-indole-3-yl)methyl)indolin-2-one, has been identified as exhibiting greater potency and efficacy as an aryl hydrocarbon receptor (AHR) agonist compared to the parent DIM compound [3]. Despite its low solubility, DIM demonstrates favorable tissue distribution, with the highest concentrations found in the liver, followed by kidney, lung, heart, and plasma, and it possesses the ability to cross the blood-brain barrier, albeit at low concentrations [1] [2].

Molecular Targets of DIM

Direct Molecular Targets

Table 1: Direct Molecular Targets of DIM

| Target | Type | Interaction | Affinity/IC₅₀ | Biological consequence |

|---|---|---|---|---|

| Aryl Hydrocarbon Receptor (AHR) | Transcription factor | Agonist/Modulator | Kd: 90 nM [3] | Nuclear translocation, modulation of detoxification genes, anti-inflammatory effects |

| Estrogen Receptor α (ERα) | Nuclear hormone receptor | Selective modulator | Variable based on concentration [4] | Altered estrogen signaling, growth inhibition in hormone-sensitive cancers |

| Androgen Receptor (AR) | Nuclear hormone receptor | Antagonist | Not specified | Inhibition of androgen signaling in prostate cancer |

| HSP70 (HSPA1A/B) | Chaperone protein | Binder (DIM derivative L1) | Predicted by docking [5] | Endoplasmic reticulum stress induction, apoptosis |

Regulated Genes and Proteins

Table 2: Key Genes and Proteins Regulated by DIM

| Gene/Protein | Regulation | Biological context | Functional consequence |

|---|---|---|---|

| CYP1A1 | Upregulated | Multiple cancer cell lines | Enhanced carcinogen metabolism |

| CYP1B1 | Upregulated | Breast cancer cells | Altered estrogen metabolism |

| p21/WAF1 | Upregulated | Cell cycle regulation | G1 cell cycle arrest |

| p27/KIP1 | Upregulated | Cell cycle regulation | G1 cell cycle arrest |

| Cyclin D1 | Downregulated | Gastric cancer cells [6] | G1 cell cycle arrest |

| CDK2/4/6 | Downregulated | Gastric cancer cells [6] | G1 cell cycle arrest |

| Bax/Bcl-2 ratio | Increased | Apoptosis regulation | Promotion of apoptosis |

| Caspase-3/9 | Activated | Multiple cancer models [6] | Execution of apoptosis |

| PARP | Cleaved | Apoptosis marker [6] | DNA repair disruption, apoptosis |

| Survivin | Downregulated | Angiogenesis | Inhibition of cell survival |

| HIF-1α | Downregulated | Angiogenesis | Inhibition of hypoxia response |

| PPARγ | Activated | Lipid metabolism | Differentiation effects |

Signaling Pathways Modulated by DIM

AHR and ERα Crosstalk Pathway

DIM activates AHR, leading to its nuclear translocation and heterodimerization with ARNT. The complex then binds to xenobiotic response elements (XRE) in DNA, regulating genes involved in carcinogen metabolism including CYP1A1 and CYP1B1 [3] [4]. This pathway represents a crucial mechanism for DIM's chemopreventive properties through enhanced detoxification of potential carcinogens.

The crosstalk between AHR and ERα represents a particularly significant mechanism whereby DIM exerts selective estrogen-modulating effects. Research demonstrates that DIM treatment leads to ERα recruitment to genomic sites that are also enriched for AHR binding motifs, suggesting complex coregulation of transcriptional programs [4]. This interaction creates a sophisticated mechanism for balancing estrogen signaling, potentially contributing to DIM's protective effects in hormone-sensitive cancers while minimizing disruptive effects on normal endocrine function.

Figure 1: DIM modulates AHR and ERα signaling pathways with transcriptional crosstalk. DIM binds AHR, promoting dimerization with ARNT and binding to XRE elements, upregulating detoxification genes. DIM also modulates ERα activity, which binds ERE elements. Significant crosstalk occurs between these pathways [3] [4].

Cell Cycle Regulation and Apoptosis Pathways

DIM exerts potent anti-proliferative effects through coordinated regulation of cell cycle progression and apoptosis induction. In gastric cancer cells, DIM treatment results in G1 cell cycle arrest through downregulation of cyclin D1, CDK2, CDK4, and CDK6, while simultaneously increasing expression of p53 and p21 [6]. This multi-target approach to cell cycle regulation represents a fundamental mechanism for DIM's antitumor activity across various cancer types.

The apoptotic pathway induction by DIM involves both intrinsic and executioner mechanisms. DIM treatment increases the Bax/Bcl-2 ratio, activates caspase-9 and caspase-3, and induces cleavage of PARP, marking committed steps in the apoptotic cascade [6]. Additionally, novel DIM derivatives such as L1 have been shown to induce endoplasmic reticulum stress-mediated apoptosis through upregulation of GRP78 (BIP), XBP1, and DDIT3 (CHOP), while simultaneously inhibiting the FLI1/AKT survival pathway [5]. This coordinated engagement of multiple cell death pathways enhances DIM's effectiveness as an antitumor agent.

Hippo Signaling Pathway Activation

The Hippo tumor-suppressor pathway has emerged as a significant target of DIM action, particularly in gastric cancer models. DIM activates this pathway by increasing phosphorylation of LATS1 and Mob1, promoting formation of the Mst1/2-LATS1-Mob1 complex [6]. This active complex facilitates phosphorylation and inactivation of YAP, the key effector protein of the Hippo pathway, ultimately leading to suppression of proliferative gene expression.

DIM stimulates the binding of RASSF1 with the Mst1/2-LATS1-Mob1 complex, enhancing Hippo pathway activity and promoting YAP phosphorylation [6]. The phosphorylated YAP (pYAP) is sequestered in the cytoplasm and targeted for degradation, preventing its nuclear translocation and function as a transcriptional coactivator of genes promoting cell proliferation and survival. This mechanism provides a novel explanation for DIM's tumor-suppressive effects independent of its receptor-mediated activities.

Figure 2: DIM activates the Hippo tumor-suppressor pathway. DIM stimulates RASSF1 binding to the Mst1/2 complex, promoting LATS1 and Mob1 phosphorylation. The active complex phosphorylates YAP to pYAP, inhibiting proliferation and promoting apoptosis [6].

Experimental Protocols for Studying DIM Mechanisms

In Vitro Methodologies

Cell viability assays represent fundamental approaches for quantifying DIM's anti-proliferative effects. The MTT assay protocol involves plating cells in 96-well plates at optimal density (e.g., 1×10⁴ cells/well), allowing attachment for 24 hours, followed by treatment with varying DIM concentrations (typically 0-100 μM) for 24-72 hours [6]. After adding MTT reagent (5 mg/mL) and incubating for 4 hours, formazan crystals are dissolved using appropriate solvent (10% SDS, 1% HCl, 5% isobutanol), and optical density is measured at 570 nm using a multi-well spectrophotometer. This method allows calculation of IC₅₀ values, which for DIM typically range from 1-100 μM depending on cell type, with derivatives like L1 showing enhanced potency (IC₅₀ of 1.15 μM in erythroleukemia HEL cells) [5].

Mechanistic studies employ western blotting to analyze protein expression changes following DIM treatment. The standard protocol involves plating cancer cell lines (e.g., SNU-1 and SNU-484 gastric cancer cells), allowing attachment for 24 hours, then treating with DIM at determined IC₅₀ concentrations for 24-72 hours [6]. Cells are harvested and lysed using RIPA buffer, proteins are separated by SDS-PAGE, transferred to PVDF membranes, and probed with specific primary antibodies overnight at 4°C. After incubation with HRP-conjugated secondary antibodies, bands are visualized using enhanced chemiluminescence, enabling detection of changes in cell cycle regulators (cyclin D1, CDKs), apoptotic markers (cleaved caspases, PARP), and pathway components (Hippo pathway proteins, AHR targets) [6].

In Vivo Models and Formulation

Table 3: Experimental Models for DIM Research

| Model type | Application | Dosing regimen | Key measurements |

|---|---|---|---|

| Xenograft mouse models | Gastric cancer [6] | Not specified | Tumor volume reduction, immunohistochemistry |

| Rat TBI model | Neuroprotection [7] | BR4044 (nanoscale DIM) IV post-injury | Neurological scores, brain edema, neuronal loss |

| Middle cerebral artery occlusion | Ischemic stroke [7] | DIM 250 mg/kg (oral) | Infarct volume, behavioral deficits, BBB integrity |

| Pharmacokinetic studies | Human metabolism [3] | BR-DIM 150 mg (oral) | Plasma/urine metabolites over 48h (UPLC-MS/MS) |

Formulation challenges associated with DIM's low solubility have driven development of innovative delivery systems. The BR4044 formulation represents a nanoscale high-solubility DIM suspension developed for intravenous use, comprising DIM dissolved in ethanolic solution with co-dissolved nanovesicle-forming excipients that spontaneously form approximately 200 nm particles upon dilution [7]. This advanced formulation significantly enhances DIM solubilization and establishes a high plasma-to-CNS concentration gradient, making it particularly suitable for acute interventions in neurological injuries such as traumatic brain injury, where it has demonstrated significant reduction in cortical and hippocampal edema, decreased neuronal loss, and improved behavioral recovery in rat models [7].

Therapeutic Applications and Evidence

Cancer Chemoprevention and Treatment

DIM demonstrates broad-spectrum anticancer activity through modulation of multiple hallmarks of cancer. In breast cancer models, DIM exerts both estrogen receptor-dependent and independent effects, including alteration of estrogen metabolism toward less proliferative metabolites, induction of cell cycle arrest, and inhibition of aromatase activity [2] [4]. The compound's ability to simultaneously modulate AHR and ERα signaling creates a multi-targeted approach particularly relevant for hormone-sensitive cancers, with evidence of efficacy in both in vitro and in vivo models.

In gastric cancer, DIM suppresses tumor growth through activation of the Hippo signaling pathway, resulting in cell cycle arrest at G1 phase, induction of apoptosis, and reduced colony formation in soft agar assays [6]. These effects correlate with downregulation of cyclin D1, CDK2, CDK4, and CDK6, increased p53 expression, activation of caspase-9 and caspase-3, and cleavage of PARP. Importantly, DIM also demonstrates in vivo efficacy in xenograft mouse models, reducing tumor growth without reported significant toxicity, highlighting its potential as either a standalone or adjunctive therapeutic approach [6].

Neuroprotective Applications

Recent research has revealed novel neuroprotective applications for DIM, particularly in the context of traumatic brain injury (TBI) and stroke. In rat models of moderate TBI, the nanoscale DIM formulation BR4044 administered in the acute recovery period significantly reduced cortical and hippocampal edema, decreased neuronal loss in the parietal cortex and CA3 hippocampal region, and improved performance in sensorimotor function and associative fear memory tasks [7]. These protective effects appear mediated through modulation of AHR activation in the CNS, reduction of serum-derived extracellular vesicles, decreased microbleeding, and preservation of blood-brain barrier integrity.

The AHR-modulating activity of DIM in the CNS represents a particularly promising mechanism for neuroprotection, as AHR expression increases following cerebral ischemia and has been implicated in worsened histopathology and neurological outcomes [7]. DIM's ability to cross the blood-brain barrier, albeit limited by its low solubility, enables it to directly modulate this pathway in the CNS, with demonstrated efficacy in models of ischemic stroke, intracerebral hemorrhage, hypoxic ischemia, and lipopolysaccharide-induced neuroinflammation [7]. The development of advanced formulations with enhanced brain delivery represents an active area of investigation for neurological applications.

Research Gaps and Future Directions

Despite extensive research on DIM's molecular targets and pathways, several significant challenges remain for its clinical translation. The compound's low solubility and poor bioavailability represent major limitations that have spurred development of novel formulations such as BR4044 for intravenous administration and various encapsulation strategies for oral delivery [1] [7]. Additionally, the complex metabolism of DIM, with multiple bioactive metabolites exhibiting different pharmacological activities, complicates the interpretation of its mechanisms and optimal dosing strategies [3].

References

- 1. 3,3′-Diindolylmethane and indole-3-carbinol: potential ... [cancerci.biomedcentral.com]

- 2. diindolylmethane in breast cancer: evidence ... [pmc.ncbi.nlm.nih.gov]

- 3. 3,3′-Diindolylmethane Exhibits Significant Metabolism after ... [pmc.ncbi.nlm.nih.gov]

- 4. Diindolylmethane Differentially Regulate Aryl Hydrocarbon ... [mdpi.com]

- 5. L1, a 3,3′-diindolylmethane-derivative, induced ER stress ... [pmc.ncbi.nlm.nih.gov]

- 6. Diindolylmethane suppresses the growth of gastric cancer ... [spandidos-publications.com]

- 7. 3,3′-Diindolylmethane improves pathology and neurological ... [pmc.ncbi.nlm.nih.gov]

DIM histone deacetylase HDAC inhibition mechanism

HDAC Classes and Functions

HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to tighter chromatin structure and gene repression. The balance between acetylation and deacetylation is a key epigenetic mechanism for controlling gene expression [1].

The 18 known human HDACs are classified into four classes based on sequence homology and cofactor dependence [2] [1] [3].

HDAC Classification and Key Characteristics

| Class | Members | Cofactor | Localization | Key Characteristics |

|---|---|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Zn²⁺ | Nucleus [2] | Ubiquitously expressed; involved in core transcriptional repression [4]. |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Zn²⁺ | Nucleus/Cytoplasm (shuttling) [2] | Tissue-specific expression; have low intrinsic deacetylase activity and may act as signal transducers [1]. |

| Class IIb | HDAC6, HDAC10 | Zn²⁺ | Cytoplasm [1] | HDAC6 has two catalytic domains and deacetylates non-histone proteins like α-tubulin and HSP90 [2]. |

| Class III | SIRT1-SIRT7 | NAD⁺ | Nucleus, Cytoplasm, Mitochondria [2] | Not inhibited by classical Zn²⁺-binding HDAC inhibitors; regulate metabolism and stress response [5]. |

| Class IV | HDAC11 | Zn²⁺ | Nucleus/Cytoplasm [4] | Least characterized; shares features with both Class I and II [1]. |

Molecular Mechanisms of HDAC Inhibition

HDAC inhibitors (HDACis) primarily block the catalytic site of Zn²⁺-dependent HDACs, but their effects extend far beyond histone hyperacetylation.

Core Mechanism of Action Classical HDACis are designed to mimic the lysine substrate. Their pharmacophore typically consists of:

- A Zinc-Binding Group (ZBG): Chelates the Zn²⁺ ion in the enzyme's active site [6].

- A Linker Domain: Occupies the narrow tunnel of the active site.

- A Surface-Binding Cap Group: Interacts with residues at the entrance of the active site [7].

Inhibition leads to the accumulation of hyperacetylated histones, which opens chromatin structure and alters gene transcription. Importantly, HDACis also target non-histone proteins, affecting their stability, activity, and protein-protein interactions [2] [3].

Key Biological Consequences of HDAC Inhibition The table below summarizes the primary mechanisms by which HDAC inhibition exerts anti-cancer effects.

| Mechanism | Key Effectors | Biological Outcome |

|---|---|---|

| Transcriptional Regulation | Histone H3, H4; Transcription factors (p53, NF-κB, STAT3) [2] | Altered expression of genes governing cell cycle and apoptosis [4]. |

| Cell Cycle Arrest | Induction of p21, modulation of cyclins [4] | Halts proliferation of cancer cells. |

| Apoptosis Induction | Downregulation of Bcl-2, upregulation of pro-apoptotic proteins [4] | Triggers programmed cell death. |

| Inhibition of DNA Repair | Modulation of proteins like Ku70 [2] | Increases susceptibility to DNA-damaging agents. |

| Protein Stability & Degradation | Acetylation of HSP90, leading to client protein degradation (e.g., Bcr-Abl, AKT) [2] | Disrupts oncogenic signaling pathways. |

| Oxidative Stress & Angiogenesis | Altered reactive oxygen species (ROS); impact on HIF-1α [4] | Inhibits tumor blood supply and promotes cellular stress. |

| Immune Modulation | Enhanced antigen presentation; modulation of immune cell function [8] | Can render tumors more immunologically active. |

The following diagram illustrates the core mechanism and downstream consequences of HDAC inhibition.

HDAC inhibition opens chromatin and acetylates non-histone proteins, leading to diverse anti-cancer effects.

Experimental Approaches for Studying HDAC Inhibition

To investigate the HDAC inhibitory potential of a compound like DIM, researchers employ a range of biochemical, cellular, and molecular techniques.

Core Methodologies

| Method Category | Specific Technique | Key Readout / Application |

|---|---|---|

| Biochemical Assays | In vitro HDAC activity assay (fluorometric/colorimetric) [7] | Direct measurement of inhibition potency and IC₅₀ against recombinant HDAC enzymes. |

| Cell-based Viability & Proliferation | MTT, MTS, XTT, Cell Titer-Glo [9] | Quantification of cell viability and cytotoxic/cytostatic effects. |

| Apoptosis Detection | Annexin V/PI staining [9], Caspase-3/7 activity assay [9] | Distinguish early/late apoptosis and measure executioner caspase activation. |

| Cell Cycle Analysis | Propidium Iodide (PI) staining & Flow Cytometry [9] | Determine distribution of cells in G1, S, and G2/M phases. |

| Protein Acetylation Status | Western Blot [9], ELISA [9] | Detect hyperacetylation of histones (H3, H4) and non-histone targets (p53, tubulin). |

| Gene Expression Analysis | Quantitative PCR (qPCR) [9], RNA-Seq | Measure mRNA levels of key genes (e.g., p21, Bcl-2). |

| Protein-Protein Interactions | Co-Immunoprecipitation (Co-IP) [2] | Study interactions in complexes (e.g., HDAC3 with N-CoR/SMRT). |

| Post-Translational Modifications | Phospho-specific antibodies, Mass Spectrometry [10] | Investigate regulatory phosphorylation of HDACs. |

Approved HDAC Inhibitors and Clinical Relevance

Several HDACis have been approved by the FDA, primarily for hematologic malignancies. They serve as important reference points for understanding the therapeutic application of HDAC inhibition.

Selected FDA-Approved HDAC Inhibitors

| Drug (INN) | Chemical Class | HDAC Selectivity | Key Approved Indications |

|---|---|---|---|

| Vorinostat (SAHA) [7] | Hydroxamate | Pan-HDAC (Class I, II, IV) [2] | Cutaneous T-cell Lymphoma (CTCL) [2] |

| Romidepsin (FK228) [2] | Cyclic Peptide | Class I (HDAC1, 2) [8] | Cutaneous T-cell Lymphoma (CTCL) [2] |

| Panobinostat (LBH589) [7] | Hydroxamate | Pan-HDAC | Multiple Myeloma [7] |

| Belinostat (PXD101) [7] | Hydroxamate | Pan-HDAC | Peripheral T-cell Lymphoma (PTCL) [7] |

Research Gaps and Future Perspectives for DIM

While the general framework of HDAC inhibition is well-established, specific research on DIM is needed to fill critical knowledge gaps.

- Direct Target Engagement: It is essential to determine if DIM directly binds to and inhibits specific HDAC isoforms using in vitro enzymatic assays.

- Specificity and Potency: Research should establish DIM's inhibitory profile (IC₅₀ values) across different HDAC classes and compare it to known inhibitors.

- Functional Cellular Impact: Studies must confirm that DIM treatment increases global and specific histone/non-histone acetylation in relevant cell lines.

- Therapeutic Synergy: Exploring DIM's potential in combination with other agents, similar to the romidepsin-cabozantinib combination studied in liver cancer [8], could be a promising research direction.

References

- 1. A short guide to histone deacetylases including recent ... [nature.com]

- 2. Histone deacetylase inhibitors: molecular mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase [en.wikipedia.org]

- 4. Exploring the role of histone deacetylase and histone ... [ehoonline.biomedcentral.com]

- 5. Histone deacetylase inhibitor [en.wikipedia.org]

- 6. Drug Discovery for Histone Deacetylase Inhibition: Past, ... [mdpi.com]

- 7. Histone Deacetylase Inhibitors: A Prospect in Drug Discovery [pmc.ncbi.nlm.nih.gov]

- 8. The HDAC inhibitor romidepsin renders liver cancer ... [nature.com]

- 9. A New Treatment Strategy for Lung Cancer With HDAC ... [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation of histone deacetylase activities and functions ... [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: Apoptosis Induction Mechanisms of 3,3'-Diindolylmethane (DIM) In Vitro

Introduction to DIM and Its Pro-apoptotic Potential

3,3'-Diindolylmethane (DIM) is a major acid condensation product derived from indole-3-carbinol (I3C), which is naturally present in cruciferous vegetables such as broccoli, cabbage, and Brussels sprouts. The interest in DIM as a potential anticancer agent has grown substantially due to its ability to selectively induce apoptosis in various cancer cell lines while exhibiting relatively low toxicity to normal cells. DIM's pleiotropic nature enables it to simultaneously modulate multiple cellular signaling pathways, making it particularly effective against heterogeneous cancer populations and potentially overcoming drug resistance mechanisms. Unlike many targeted therapies that focus on single pathways, DIM's multi-targeted approach affects numerous critical cellular processes including cell cycle regulation, survival signaling, and death receptor pathways, ultimately converging to initiate programmed cell death.

The pharmacological profile of DIM presents both opportunities and challenges for therapeutic development. While DIM has demonstrated promising anticancer effects in numerous preclinical studies, its limited bioavailability and rapid metabolism have prompted the development of novel formulations and structural analogs. Recent advances include nanoformulations to improve delivery and ring-substituted derivatives with enhanced potency. This technical guide comprehensively summarizes the molecular mechanisms of DIM-induced apoptosis, provides detailed experimental protocols for in vitro investigation, and synthesizes quantitative data from key studies to serve as a resource for researchers and drug development professionals working in this field.

Comprehensive Molecular Mechanisms of DIM-Induced Apoptosis

Mitochondrial (Intrinsic) Pathway

The intrinsic apoptotic pathway represents a primary mechanism through which DIM executes its pro-apoptotic activity in cancer cells. DIM directly targets mitochondrial integrity, triggering a cascade of molecular events that culminate in cell death. Key events in this pathway include:

Mitochondrial Membrane Permeabilization: DIM induces dose-dependent mitochondrial membrane depolarization, as evidenced by decreased Rhodamine 123 fluorescence in nasopharyngeal carcinoma CNE-2 cells [1]. This loss of membrane potential facilitates the efflux of pro-apoptotic proteins including cytochrome c, Smac, and Omi from the mitochondrial intermembrane space into the cytosol [1].

Bcl-2 Family Protein Modulation: DIM treatment alters the balance between pro- and anti-apoptotic Bcl-2 family members. Studies demonstrate downregulation of Bcl-2 and Bcl-xL alongside upregulation of Bax and cleaved Bid [1] [2]. In human leukemia cells, DIM specifically promotes Mcl-1 downregulation without significantly affecting other Bcl-2 family proteins [2].

Caspase Cascade Activation: The mitochondrial release of cytochrome c initiates the formation of the apoptosome complex, leading to sequential activation of caspase-9 and caspase-3 [1] [3]. This cascade ultimately results in the cleavage of PARP, a hallmark of apoptotic execution that mediates DNA fragmentation and cellular dismantling [1] [3] [2].

The following diagram illustrates the key molecular events in DIM-induced mitochondrial apoptosis pathway:

DIM induces mitochondrial apoptosis via Bcl-2 family modulation and caspase activation.

Death Receptor (Extrinsic) Pathway

In addition to the mitochondrial pathway, DIM activates the extrinsic apoptotic pathway through engagement of death receptors at the cell surface. Research across multiple cancer models reveals the following mechanisms:

Receptor Upregulation: DIM significantly increases Fas receptor expression in colon cancer cells, enhancing cellular sensitivity to death receptor-mediated apoptosis [3]. This upregulation provides a mechanism for amplified death signaling without requiring external ligand stimulation.

Caspase-8 Activation: Engagement of death receptors leads to recruitment and activation of caspase-8 [3]. In colon cancer cells, caspase-8 inhibition with Z-IETD-FMK significantly attenuates DIM-induced apoptosis, confirming the functional importance of this pathway [3].

Cross-Talk Between Pathways: Activated caspase-8 cleaves Bid to truncated Bid (tBid), which translocates to mitochondria and amplifies the apoptotic signal through the intrinsic pathway [3]. This molecular bridge between extrinsic and intrinsic pathways creates a positive feedback loop that ensures robust apoptosis induction.

Critical Regulatory Pathways

DIM modulates several key signaling networks that govern cellular survival and apoptosis:

Akt Signaling Inhibition: DIM induces dose-dependent dephosphorylation of Akt at Ser473 in leukemia cells, effectively inhibiting this critical survival pathway [2]. Constitutively active Akt protects against DIM-induced apoptosis, while PI3K inhibitors synergistically enhance DIM lethality, confirming the importance of Akt signaling in DIM's mechanism [2].

NF-κB Pathway Suppression: DIM inhibits IκB-α phosphorylation and subsequent NF-κB nuclear translocation in nasopharyngeal carcinoma cells [1]. This suppression downregulates NF-κB target genes including Bcl-2 and XIAP, thereby removing critical anti-apoptotic blocks [1].

JNK Pathway Activation: DIM treatment induces sustained JNK phosphorylation in leukemia cells [2]. Pharmacological or genetic inhibition of JNK signaling attenuates DIM-mediated apoptosis, indicating the necessity of this stress kinase pathway for optimal cell death induction [2].

p53-Independent Mechanisms: Interestingly, DIM induces apoptosis in both p53-wildtype (HCT116) and p53-mutant (HT-29) colon cancer cells, demonstrating that its pro-apoptotic effects do not strictly require functional p53 [3]. This property is particularly valuable for targeting cancers with common p53 mutations.

Quantitative Analysis of DIM's Pro-apoptotic Activity

Efficacy Across Cancer Cell Types

Table 1: Quantitative Apoptosis Induction by DIM Across Various Cancer Cell Lines

| Cancer Type | Cell Line | DIM Concentration | Exposure Time | Apoptotic Effect | Key Molecular Markers | Reference |

|---|---|---|---|---|---|---|

| Nasopharyngeal Carcinoma | CNE-2 | 15-100 μM | 48 h | Dose-dependent apoptosis (high sub-G1 peak) | ↑ Cleaved caspases-3, -8, -9; ↑ Bax; ↓ Bcl-2; ↓ XIAP | [1] |

| Colon Cancer | HCT116 & HT-29 | 0-30 μM | 24-48 h | Concentration-dependent apoptosis | ↑ Activation of caspases-3, -7, -8, -9; ↑ PARP cleavage | [3] |

| Leukemia | U937 | 60-80 μM | 12-24 h | Extensive apoptosis at ≥60 μM | ↓ Mcl-1; ↑ p21; ↓ p-Akt; ↑ p-JNK | [2] |

| Breast Cancer | MDA-MB-361 | 10-20 μM | 48-72 h | Growth inhibition & apoptosis | ↓ p-EGFR; ↓ p-Akt; ↓ p-ERK | [4] |

| Non-Small Cell Lung Cancer | A549 & H1299 | 25-100 μM | 24-48 h | Dose-dependent apoptosis & ferroptosis | ↑ Fe²⁺; ↑ ROS; ↑ MDA; ↓ GSH; ↓ GPX4 | [5] |

| Liver Cancer | HepG-2 | 12.5 μg/mL (IC₅₀) | 48 h | Cytotoxicity & apoptosis | ↑ Bax; ↑ p53; ↓ Bcl-2 | [6] |

Key Signaling Pathway Modulation

Table 2: DIM-Mediated Modulation of Apoptosis-Related Signaling Pathways

| Signaling Pathway | Effect of DIM | Functional Consequences | Cancer Models Demonstrated |

|---|---|---|---|

| Mitochondrial Apoptosis Pathway | ↑ Bax/Bak activation; ↓ Bcl-2/Bcl-xL; ↑ cytochrome c release | Caspase-9/3 activation; PARP cleavage; DNA fragmentation | Nasopharyngeal, colon, leukemia [1] [3] [2] |

| Death Receptor Pathway | ↑ Fas expression; ↑ caspase-8 activation; ↑ Bid cleavage | Enhanced extrinsic apoptosis; amplification via mitochondrial pathway | Colon cancer [3] |

| PI3K/Akt Survival Pathway | ↓ Akt phosphorylation (Ser473) | Reduced cell survival; enhanced sensitivity to apoptosis | Leukemia, breast, prostate [4] [2] |

| NF-κB Signaling | ↓ IκB-α phosphorylation; ↓ nuclear NF-κB | ↓ Bcl-2, ↓ XIAP, ↓ survival gene expression | Nasopharyngeal, breast [1] [4] |

| MAPK Pathways | ↑ JNK phosphorylation; variable effects on ERK/p38 | Pro-apoptotic stress signaling; context-dependent outcomes | Leukemia, breast [4] [2] |

| AHR/NRF2 Pathway | AHR modulation; ↓ NRF2; ↓ GPX4 | Ferroptosis induction via redox imbalance | Non-small cell lung cancer [5] |

Experimental Protocols for Assessing DIM-Induced Apoptosis In Vitro

Cell Viability and Proliferation Assays

MTT Assay Protocol:

- Cell Seeding: Plate cells in 96-well plates at density of 5×10³ cells/well and allow to adhere overnight [1] [2].

- DIM Treatment: Prepare DIM stock solution in DMSO and dilute to working concentrations (typically 0-100 μM) in complete medium. Include vehicle control (DMSO alone) [1].

- Incubation: Treat cells for 6-48 hours depending on experimental design [1].

- MTT Application: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours at 37°C [1].

- Solubilization: Discard supernatant and dissolve formazan crystals in 150 μL DMSO [1].

- Quantification: Measure absorbance at 570 nm using plate reader. Calculate cell viability as percentage of vehicle control [1].

³H-Thymidine Incorporation Assay:

- Pulse-labeling: After DIM treatment, add ³H-thymidine to cells for 6 hours [1].

- Harvesting: Collect cells onto glass fiber filters using cell harvester [1].

- Quantification: Measure radioactivity using liquid scintillation counter. Express results as counts per minute (CPM) or percentage of control [1].

Apoptosis Detection Methods

Annexin V/PI Staining Protocol:

- Cell Collection: Harvest approximately 1×10⁶ cells by gentle trypsinization followed by centrifugation at 1000 × g for 5 minutes [1] [2].

- Washing: Wash cell pellet with cold PBS and repeat centrifugation [1].

- Staining: Resuspend cells in Annexin V binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI) [1] [2].

- Incubation: Incubate in dark at room temperature for 15 minutes [1].

- Analysis: Analyze by flow cytometry within 1 hour. Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations [1] [2].

Mitochondrial Membrane Potential Assessment:

- Staining: incubate DIM-treated cells with Rhodamine 123 (1 μM) or JC-1 dye for 15-30 minutes at 37°C [1] [5].

- Analysis: Analyze by flow cytometry (Rh123: FL1 channel; JC-1: monitor shift from red to green fluorescence) or fluorescence microscopy [1] [5].

- Interpretation: Decreased fluorescence intensity indicates loss of mitochondrial membrane potential (ΔΨm) [1].

Molecular Mechanism Elucidation

Western Blot Analysis Protocol:

- Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes [1] [4].

- Quantification: Determine protein concentration using BCA assay [1] [4].

- Electrophoresis: Separate 20-50 μg protein by SDS-PAGE (8-15% gels depending on target protein size) [1].

- Transfer: Transfer to PVDF membrane using wet or semi-dry transfer systems [1] [4].

- Blocking: Block with 5% BSA or non-fat milk in TBST for 1 hour at room temperature [1] [4].

- Antibody Incubation: Incubate with primary antibodies (1:1000 dilution typically) overnight at 4°C, followed by HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature [1] [4].

- Detection: Develop using enhanced chemiluminescence substrate and image with chemiluminescence detection system [1] [4].

Key Antibodies for Apoptosis Signaling:

- Caspases: Pro and cleaved forms of caspase-3, -8, -9 [1] [3]

- Bcl-2 Family: Bcl-2, Bcl-xL, Mcl-1, Bax, Bad, Bid [1] [3] [2]

- Mitochondrial Proteins: Cytochrome c, Smac/Diablo, Omi [1] [3]

- Signaling Molecules: Phospho-Akt (Ser473), total Akt, phospho-JNK, total JNK [4] [2]

- Cell Cycle Regulators: p21, p27, cyclin D1, CDK4/6 [4] [2]

- Apoptosis Execution: PARP (cleaved and full-length) [1] [3] [2]

Emerging Mechanisms and Novel Research Directions

Ferroptosis Induction

Recent evidence indicates that DIM can induce ferroptosis, an iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation. In NSCLC cells, DIM treatment increases cellular Fe²⁺, reactive oxygen species (ROS), and malondialdehyde (MDA) while depleting glutathione (GSH) and downregulating GPX4 through the AHR/NRF2/GPX4 axis [5]. This ferroptotic effect is reversed by the ferroptosis inhibitor Fer-1, ROS scavenger NAC, and AHR antagonist CH-223191, confirming the specific involvement of this pathway [5]. The following diagram illustrates this emerging mechanism:

DIM induces ferroptosis via AHR/NRF2/GPX4 axis, increasing iron and lipid peroxidation.

Endoplasmic Reticulum Stress

Studies with DIM derivatives demonstrate induction of ER stress-mediated apoptosis. The novel DIM derivative L1 increases expression of GRP78 (BIP) and transcription of XBP1 and DDIT3 (CHOP) in erythroleukemia cells, triggering unfolded protein response and apoptosis [7]. Molecular docking suggests that DIM derivatives may directly bind HSP70 proteins, potentially explaining their ability to perturb ER protein folding homeostasis [7].

Enhanced Bioavailability Formulations

Research efforts are addressing DIM's pharmacokinetic limitations through various strategies:

- Nanoformulations: DIM nanoparticles (DIM-NPs) coated with PEG/chitosan demonstrate enhanced cytotoxicity against HepG-2 liver cancer cells at lower concentrations (IC₅₀ = 12.5 μg/mL) compared to conventional DIM [6].

- Ring-Substituted Analogs: Halogenated DIM derivatives (e.g., 4,4'-dibromoDIM) show increased potency (IC₅₀ = 13.1-20.2 μM in prostate cancer cells) compared to parent DIM (IC₅₀ = 23.3-46.1 μM) [8]. These derivatives induce rapid mitochondrial dysfunction and ER stress through potential direct interaction with CaMKII [8].

Research Implications and Conclusion

The comprehensive analysis of DIM's pro-apoptotic mechanisms reveals a multi-targeted agent with potential applications in cancer prevention and therapy. DIM's ability to simultaneously modulate multiple cell death pathways (apoptosis, ferroptosis) and overcome common drug resistance mechanisms (e.g., EGFR mutations, p53 deficiency) makes it a promising candidate for further development [4] [3] [5]. The differential sensitivity observed between cancer and normal cells further enhances its therapeutic potential [2] [8].

For researchers investigating DIM, several key considerations should be noted:

- Context-Dependent Effects: DIM's mechanism varies across cancer types and specific cellular contexts. Researchers should conduct preliminary mechanistic studies in their specific model systems.

- Experimental Design: Utilize multiple complementary assays to capture different aspects of cell death (e.g., Annexin V for apoptosis, MDA assay for ferroptosis, Western blot for mechanism).

- Formulation Considerations: Account for DIM's limited aqueous solubility in experimental design, and consider using bioavailable formulations (e.g., BioResponse DIM) or vehicles that ensure proper solubilization.

Future research directions should focus on:

- Combination Therapies: Systematic investigation of DIM with conventional chemotherapeutics and targeted agents

- Advanced Delivery Systems: Development of tumor-targeted formulations to enhance specificity and efficacy

- Biomarker Identification: Discovery of predictive biomarkers for patient stratification

- In Vivo Validation: Translation of mechanistic findings to appropriate animal models

References

- 1. Anticancer effects of 3,3′-diindolylmethane are ... [pmc.ncbi.nlm.nih.gov]

- 2. 3, 3′-Diindolylmethane Exhibits Antileukemic Activity In Vitro ... [journals.plos.org]

- 3. Diindolylmethane-Induced Apoptosis in Colon Cancer Cells [sciencedirect.com]

- 4. 3,3′-Diindolylmethane (DIM) Inhibits the Growth and ... [pmc.ncbi.nlm.nih.gov]

- 5. 3,3′-diindolylmethane induces ferroptosis and inhibits ... [pmc.ncbi.nlm.nih.gov]

- 6. Novel 3′-diindolylmethane nanoformulation induces ... [sciencedirect.com]

- 7. L1, a 3,3′-diindolylmethane-derivative, induced ER stress ... [pmc.ncbi.nlm.nih.gov]

- 8. 3,3′-Diindolylmethane (DIM) and its ring-substituted ... [pmc.ncbi.nlm.nih.gov]

DIM cell cycle arrest G1 phase mechanisms

Core Mechanisms of DIM-Induced G1 Arrest

| Mechanism of Action | Observed Effect on Proteins/Enzymes | Functional Outcome | Cancer Cell Types Where Observed |

|---|---|---|---|

| Inhibition of CDK Activity | ↓ CDK2, CDK4, CDK6 activity [1] [2] [3] | Prevents phosphorylation of Rb protein, halting G1/S transition [1]. | Colon, Prostate, T-ALL |

| Modulation of Cyclin Levels | ↓ Cyclin D1, Cyclin A, Cyclin E [1] [2] | Disrupts formation of active cyclin-CDK complexes. | Colon, Prostate |

| Upregulation of CDK Inhibitors | ↑ p21CIP1/WAF1, ↑ p27KIP1 [1] [2] [4] | Directly binds to and inhibits CDK2/4 complexes. | Colon, Prostate, Breast |

| Suppression of E2F-1 | ↓ E2F-1 levels [1] | Inhibits transcription of genes essential for DNA synthesis. | Colon |

Key Supporting Experimental Data

The effects of DIM on cell cycle regulation are supported by quantitative data from various studies:

| Cell Line | DIM Concentration | G1 Population Increase | Key Molecular Changes |

|---|

| HT-29 (Colon) | 30 μmol/L | Dose-dependent increase within 12h [1] | • CDK2 activity markedly reduced • p21 and p27 protein levels increased [1] | | LNCaP (Prostate) | 30-50 μmol/L | Significant G1 arrest [2] | • CDK2 and CDK4 protein expression strongly inhibited • p27 levels increased [2] | | MCF-7 (Breast) | Not Specified | 51% to 79% [4] | • p21 mRNA induced 6-7 fold • CDK2 activity strongly reduced [4] | | CCRF-CEM (T-ALL) | 7.5 μmol/L | Significant G1 arrest [3] | • CDK4, CDK6, Cyclin D3 protein reduced [3] |

Detailed Mechanistic Pathways

DIM induces G1 arrest through multiple interconnected pathways, visualized in the diagram below:

DIM triggers G1 arrest by upregulating CDK inhibitors p21 and p27, while simultaneously reducing cyclin levels and CDK activity. This prevents phosphorylation of Rb, which then continues to sequester E2F transcription factors, blocking the expression of genes required for S-phase entry [1] [2] [4].

Experimental Protocols for Investigating G1 Arrest

To study these mechanisms, robust experimental protocols are essential. Key methodologies are outlined below.

Flow Cytometry for Cell Cycle Analysis

This is a fundamental technique to quantify the percentage of cells in each cell cycle phase.

Protocol (Ethanol Fixation & Propidium Iodide Staining): [5]

- Cell Preparation & Fixation: Harvest approximately 2-2.5 million cells. Gently resuspend the cell pellet in 1x PBS. While vortexing at a low speed, slowly add ice-cold 70% ethanol dropwise to a final concentration of ~50-70%. Fix cells at -20°C for a minimum of 2 hours or overnight.

- Staining: Pellet the fixed cells and carefully remove the ethanol. Wash once with 1% BSA-PBS. Treat the cells with RNase A (e.g., 100 μg/mL) to remove RNA, which can bind PI and cause inaccurate readings. Resuspend the cell pellet in a Propidium Iodide (PI) solution (e.g., 50 μg/mL in PBS).

- Analysis: Incubate the stained cells in the dark for 30-60 minutes at room temperature. Analyze using a flow cytometer, collecting data from at least 10,000 events per sample. The DNA content histogram (PI fluorescence) is used to determine the percentage of cells in G1 (2N DNA), S (between 2N-4N), and G2/M (4N DNA) phases [1] [5].

Key Molecular Biology Techniques

- [³H]-Thymidine Incorporation Assay: Measures DNA synthesis as a direct indicator of S-phase progression. Cells are treated with DIM, pulsed with [³H]-thymidine, and the amount of radioactivity incorporated into DNA is quantified by scintillation counting. A dose-dependent reduction indicates cell cycle arrest [1] [2].

- Western Blot Analysis: Used to detect changes in protein levels of key cell cycle regulators (e.g., cyclins, CDKs, CDKIs, Rb phosphorylation). Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies [1] [2] [3].

- Kinase Activity Assays: Performed via immunoprecipitation where a target kinase (e.g., CDK2) is pulled down from a cell lysate using a specific antibody. The immunoprecipitate is then incubated with a substrate (e.g., recombinant Rb protein) and [γ-³²P]ATP. The transfer of a radioactive phosphate group to the substrate is measured to determine kinase activity [1].

Future Research and Therapeutic Implications

The consistency of DIM's G1 arrest mechanism across diverse cancers highlights its broad therapeutic potential. Future work should focus on:

- Synergistic Combinations: Evaluating DIM in combination with standard chemotherapeutics or other targeted agents to enhance anti-cancer efficacy and potentially overcome drug resistance [3].

- Overcoming Heterogeneity: Further investigation into how pre-existing cell cycle heterogeneity in tumors affects response to DIM, which could help identify patient populations most likely to benefit [6] [7].

- Advanced Models: Employing more complex models like 3D organoids or in vivo xenografts to validate these mechanisms in a context that better mimics the human tumor microenvironment [3].

References

- 1. Induction of G and G2/M 1 by the dietary compound... cell cycle arrests [bmcgastroenterol.biomedcentral.com]

- 2. Diindolylmethane Induces a G1 Arrest in Human Prostate ... [pmc.ncbi.nlm.nih.gov]

- 3. Diindolylmethane Induces G1 Arrest and Apoptosis in Human ... [journals.plos.org]

- 4. 3,3'-Diindolylmethane ( DIM ) induces a G ( 1 ) cell in human... cycle arrest [pubmed.ncbi.nlm.nih.gov]

- 5. Flow Cytometry Core: Methods | Academic Institute [houstonmethodist.org]

- 6. The palette of techniques for cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Automated workflow for the cell cycle analysis of (non-) ... [elifesciences.org]

DIM-Regulated miRNAs & Their Roles in Cancer

| miRNA | Regulation by DIM | Experimental Context (Cell/Model) | Key Functional Outcomes & Potential Targets |

|---|---|---|---|

| miR-16 | Upregulated [1] | Brain-infiltrating CD4+ T cells in EAE mouse model [1] | Promotes apoptosis; suppresses Bcl-2 and Cyclin E1 [1] |

| miR-146a | Upregulated [1] | Brain-infiltrating CD4+ T cells in EAE mouse model [1] | Halts cell cycle progression; promotes apoptosis [1] |

| miR-200c | Upregulated [1] | Brain-infiltrating CD4+ T cells in EAE mouse model [1] | Halts cell cycle progression; promotes apoptosis [1] |

| miR-93 | Upregulated [1] | Brain-infiltrating CD4+ T cells in EAE mouse model [1] | Halts cell cycle progression; promotes apoptosis [1] |

| miR-22 | Upregulated [1] | Brain-infiltrating CD4+ T cells in EAE mouse model [1] | Halts cell cycle progression; promotes apoptosis [1] |

| miR-629-5p | Direct Binding & Inhibition [2] | Colorectal Cancer (CRC) tissues; In silico molecular docking & dynamics [2] | Oncogenic miRNA; DIM binding induces structural changes to suppress its activity [2] |

| miR-660-5p | Direct Binding & Inhibition [2] | Colorectal Cancer (CRC) tissues; In silico molecular docking & dynamics [2] | Oncogenic miRNA; DIM binds with high affinity to suppress its function [2] |

Mechanisms of DIM Action on miRNA Expression

DIM exerts its influence on miRNA expression and function through several distinct mechanisms:

- Induction of Apoptosis in Immune Cells: In a T-cell-dependent model of multiple sclerosis, DIM post-treatment upregulated miR-16, which led to the direct downregulation of the anti-apoptotic protein B-cell lymphoma-2 (Bcl-2) and cyclin E1, a key regulator of cell cycle progression. This forces activated T cells into apoptosis and halts their proliferation, ameliorating the disease [1].

- Direct Binding to Oncogenic miRNAs: Beyond altering miRNA expression, DIM can directly bind to and inhibit specific oncogenic miRNAs. Molecular docking and dynamics simulations show DIM binds to miR-629-5p and miR-660-5p, causing conformational changes that suppress their oncogenic activity in colorectal cancer [2].

- Multi-Target Modulation: DIM's effect is not limited to a single miRNA. It concurrently upregulates several miRNAs (e.g., miR-146a, miR-200c, miR-93, miR-22), creating a coordinated network that targets multiple genes involved in cell survival and proliferation pathways [1].

Core Experimental Workflow for DIM-miRNA Research

The following diagram outlines a generalized experimental workflow used in the cited studies to investigate DIM's effect on miRNA expression and function.

A typical research protocol involves establishing a model system, treating it with DIM, and analyzing miRNA expression changes. Key steps include functional validation of predicted miRNA targets and advanced mechanistic studies like molecular docking to confirm direct binding [1] [2].

DIM's Broader Context as a Therapeutic Agent

DIM is a digestion-derived compound from cruciferous vegetables, recognized for its chemopreventive and antitumor activities [3]. While promising, challenges remain for its clinical translation, including low solubility and poor bioavailability [3]. Research is ongoing to develop formulations like encapsulation to overcome these limitations [3].

References

Molecular Mechanisms and Quantitative Effects of DIM

DIM functions by binding to AHR, leading to the receptor's translocation from the cytoplasm to the nucleus. There, it dimerizes with the AHR Nuclear Translocator (ARNT), and this complex binds to Xenobiotic Response Elements (XREs) in DNA to regulate gene expression [1]. The tables below summarize its core mechanisms and quantitative effects across different biological contexts.

Table 1: Core Mechanisms of AHR Activation by DIM

| Mechanism Aspect | Description |

|---|---|

| Receptor Role | Ligand-activated transcription factor [1]. |

| Ligand Type | AHR agonist / selective AHR modulator (SAhRM) [2] [1]. |

| Key Downstream Gene | Induces cytochrome P450 1A1 (CYP1A1) expression [1]. |

| Genomic Binding Site | Xenobiotic Response Elements (XREs); 76.4% of DIM-regulated genes contain XREs [2]. |

Table 2: Quantitative and Phenotypic Effects of DIM

| Experimental Context | Observed Effects |

|---|---|

| Gastric Cancer (SGC7901 cells) | Concentration-dependent decrease in cell viability; induced G1 cell cycle arrest and apoptosis [1]. |

| Chicken Embryo Development | Significant increase in liver, kidney, and intestine weights; promoted angiogenesis (increased blood vessel length/branching) [2]. |

| Immune Signalling (Chicken Embryo) | Altered MAPK, Focal adhesion, Nod-like receptor (NLR), PPAR, and mTOR signaling pathways [2]. |

Experimental Protocols for Key Findings

Here are the detailed methodologies from key studies that you can reference for your research.

Protocol 1: In Vitro Analysis of DIM Effects on Gastric Cancer Cells [1]

This protocol outlines the methods used to demonstrate DIM's anti-cancer effects via AHR.

- Cell Line and Culture: Use human gastric cancer cell line SGC7901. Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO₂.

- Treatment:

- Prepare a stock solution of DIM in Dimethyl Sulfoxide (DMSO).

- Treat cells with DIM across a concentration gradient (e.g., 0, 10, 20, 30, 40, 50 μmol/L) for varying durations (e.g., 0, 1, 6, 24, 48, 72 hours).

- Control Group: Treat with DMSO vehicle only.

- Antagonist Co-treatment: To confirm AHR-specific effects, co-treat cells with DIM (e.g., 30 μmol/L) and the AHR antagonist resveratrol (e.g., 0, 1, 5, 10, 20 μmol/L) for 6 hours.

- Downstream Analysis:

- Gene/Protein Expression: Use RT-PCR and Western Blot to analyze the expression of AHR and its classic target, CYP1A1. Key observation: AHR protein decreases as it translocates to the nucleus, while CYP1A1 expression increases [1].

- Cell Viability: Perform MTT assay. Seed 1x10⁴ cells per well in a 96-well plate, treat with DIM, add MTT reagent, and measure absorbance at 490nm.

- Cell Cycle & Apoptosis: Use flow cytometry. Fix cells with ice-cold ethanol, stain with Propidium Iodide (PI), and analyze DNA content to determine cell cycle phase and apoptosis.

Protocol 2: In Ovo Assessment of DIM on Embryonic Development [2]

This protocol describes the evaluation of DIM's effects on angiogenesis and organ development in chicken embryos.

- In Ovo Treatment: Inject DIM into chicken eggs during incubation. Include a control group injected with the vehicle solution.

- Shell-less Incubation System: Utilize a shell-less incubation system to visually monitor and quantify blood vessel development in live embryos.

- Data Collection:

- Organ Weights: Upon harvesting, record the body weight and the absolute weights of specific organs (liver, kidney, intestine) to calculate body indices.

- Angiogenesis Metrics: From images of the shell-less embryos, measure the total length of blood vessels and count the number of vascular branches in the DIM-treated group versus the control.

- Transcriptome Analysis: Isolate RNA from embryo tissues. Perform RNA sequencing (e.g., analyzing 24,667 genes) to identify Differentially Expressed Genes (DEGs). Conduct pathway analysis on the 936 identified DEGs to uncover affected signaling pathways like MAPK and PPAR [2].

AHR Signaling Pathway and DIM's Dual Roles

The following diagram illustrates the core AHR signaling pathway activated by DIM and its downstream cellular consequences.

AHR activation by DIM triggers gene regulation and diverse cellular effects.

Key Research Implications and Considerations

The research reveals critical nuances in DIM's activity that are essential for therapeutic development:

- Context-Dependent Effects: DIM's action is not universally beneficial or detrimental. It inhibits the growth of gastric cancer cells [1] but promotes angiogenesis and organ growth in developing chicken embryos [2]. The outcome depends on the biological context, including cell type and physiological or pathological conditions.

- Ligand-Specific Signaling: The duration of AHR activation alone does not fully explain its effects [3]. Persistent activation by TCDD can suppress antibody production and dendritic cell function, while genetic models of constitutive AHR activation do not [3]. This suggests that the chemical nature of the ligand itself influences the specific three-dimensional shape of the AHR complex, leading to unique gene expression profiles.

- Therapeutic Potential: As a naturally derived "selective AHR modulator," DIM presents a promising template for developing therapeutics that can harness the beneficial roles of AHR—such as in immune regulation and anti-cancer effects—while avoiding the toxicity associated with pollutants like TCDD [1].

References

HPLC-MS/MS method for DIM quantification in plasma

Experimental Protocol

Here is the detailed methodology for the quantification of DIM in plasma.

Materials and Reagents

- Analyte: 3,3'-Diindolylmethane (DIM).

- Internal Standard (IS): 4-Methoxy-1-methylindole [1].

- Note: For highest accuracy, especially to correct for variable extraction efficiency in individual patient samples, a stable isotope-labeled analogue of DIM is strongly recommended [2].

- Solvents: HPLC-grade or higher Acetonitrile, Water.

- Additives: Formic Acid (≥98%), Ammonium Sulfate.

- Plasma: Control human plasma for preparing calibration standards and quality control (QC) samples.

Sample Preparation (Protein Precipitation with Salting-Out)

This method uses a facile and efficient salting-out assisted protein precipitation for high-throughput analysis [1].

- Aliquot: Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

- Add IS: Add a suitable volume of the internal standard working solution.

- Precipitate: Add 300 µL of acetonitrile and vortex mix vigorously for 1-2 minutes.

- Salt-Out: Add an appropriate volume of 3 mol/L ammonium sulfate solution to separate the organic and aqueous phases clearly.

- Centrifuge: Centrifuge at a high speed (e.g., 10,000-14,000 × g) for 10 minutes.

- Inject: Transfer the clean organic supernatant layer to an autosampler vial for HPLC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow.

HPLC-MS/MS Instrumental Conditions

The tables below summarize the liquid chromatography and mass spectrometry parameters.

Table 1: Liquid Chromatography Conditions [1]

| Parameter | Specification |

|---|---|

| Column | Synergi Fusion-RP C18 (50 × 2.0 mm, 4 µm, 80 Å) |

| Column Temperature | 40°C |

| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (85:15, v/v) |